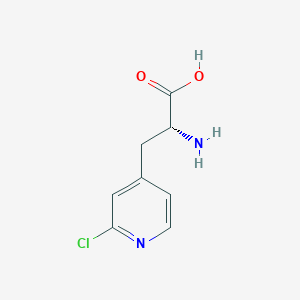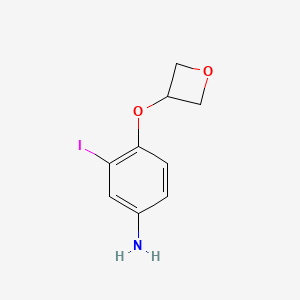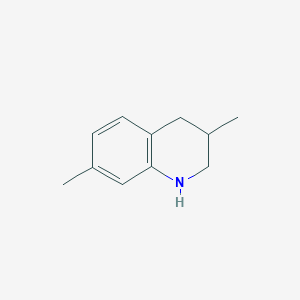
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the family of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. Multicomponent reactions (MCRs) are often employed due to their high atom economy and selectivity. These reactions can be catalyzed by various transition metals or organic catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, fully saturated quinoline derivatives, and functionalized tetrahydroquinolines .
科学的研究の応用
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
作用機序
The mechanism of action of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This allosteric modulation can lead to conformational changes in the enzyme, altering its activity .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl groups at positions 3 and 7.
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Another related compound with different substitution patterns.
Uniqueness
The presence of methyl groups at positions 3 and 7 in 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications .
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
3,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-4,6,9,12H,5,7H2,1-2H3 |
InChIキー |
BWOGOGYUJJTFMI-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=C(C=C2)C)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


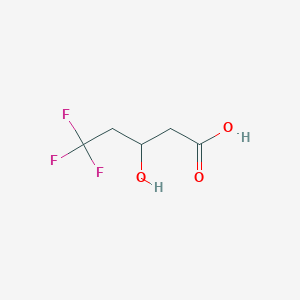
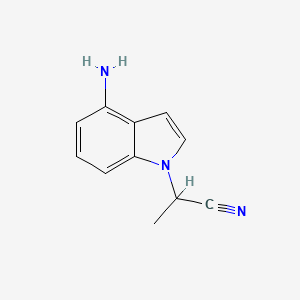

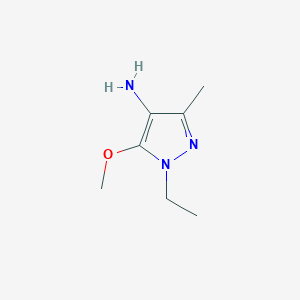
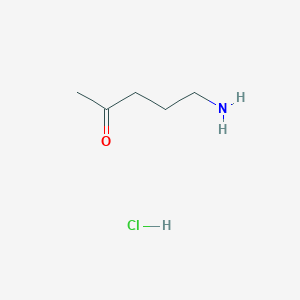
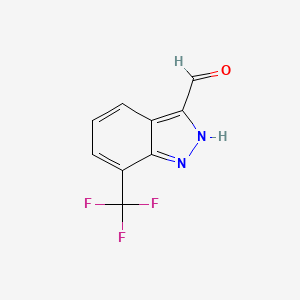
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
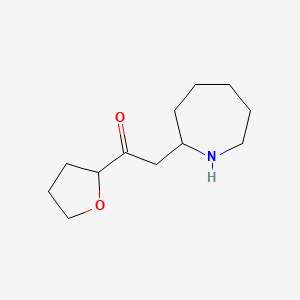
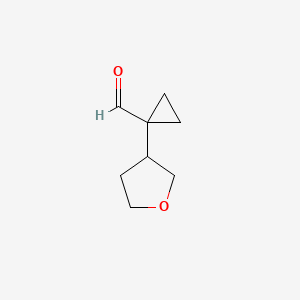
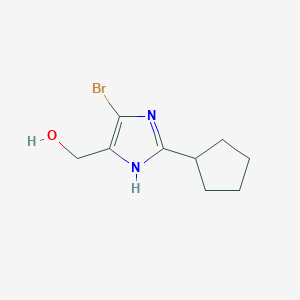

![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
